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Compound of Interest

Compound Name: 3-Iodo-2'-methylbenzophenone

CAS No.: 951887-18-6

Cat. No.: B1324071 Get Quote

Compound Profile & Structural Integrity[1]
IUPAC Name: (3-Iodophenyl)(2-methylphenyl)methanone[1]

Molecular Formula: C

H

IO[1]

Molecular Weight: 322.14 g/mol

Structural Logic: The molecule consists of two non-equivalent aromatic rings linked by a

carbonyl bridge.[1]

Ring A (3-Iodo): Meta-substituted, electron-withdrawing inductive effect from Iodine.[1]

Ring B (2'-Methyl): Ortho-substituted, providing steric bulk that forces the carbonyl out of

full planarity, slightly elevating the IR carbonyl frequency compared to unsubstituted

benzophenone.

Mass Spectrometry (MS) Analysis
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Methodology: Electron Impact (EI) at 70 eV.[1] Core Directive: Use the fragmentation pattern to

validate the asymmetry of the ketone. The cleavage will occur on either side of the carbonyl,

generating two distinct acylium ion pathways.[1]

Fragmentation Pathway
The mass spectrum is dominated by

-cleavage adjacent to the carbonyl group.[1][2]
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m/z (Mass-to-
Charge)

Intensity Fragment Identity Mechanistic Origin

322 [M] Molecular Ion

Stable aromatic

ketone; significant

intensity.[1]

231 High

[3-I-C

H

-CO]

-cleavage (Loss of o-

tolyl radical).[1]

Diagnostic for Ring A.

203 Medium

[3-I-C

H

]

CO loss from m/z 231

(Aryl cation).[1]

119 High

[2-Me-C

H

-CO]

-cleavage (Loss of 3-

iodophenyl radical).[1]

Diagnostic for Ring B.

91 Base Peak

[C

H

]

Tropylium ion

rearrangement from

the 2-methylphenyl

moiety.

77 Low

[C

H

]

Phenyl cation

(secondary

fragmentation).[1]

Visualizing the Fragmentation Logic
The following diagram illustrates the competitive
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-cleavage pathways that confirm the structure.

Molecular Ion
[M]+ m/z 322

3-Iodobenzoyl Cation
m/z 231

- (o-Tolyl radical)

o-Toluoyl Cation
m/z 119

- (3-Iodophenyl radical)

3-Iodophenyl Cation
m/z 203

- CO

Tropylium Ion
(Base Peak) m/z 91

- CO
(Rearrangement)

Click to download full resolution via product page

Caption: Competitive alpha-cleavage pathways validating the asymmetric benzophenone

structure.

Infrared Spectroscopy (FT-IR)
Methodology: ATR (Attenuated Total Reflectance) on neat oil/solid.[1] Diagnostic Value:

Distinguishing the ketone environment and confirming the absence of aldehyde/acid impurities.

[1]
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Wavenumber (cm

)
Assignment Structural Insight

3060 - 3030 C-H Stretch (Aromatic)
Weak intensity, typical for

arenes.

2950 - 2920 C-H Stretch (Aliphatic)
Methyl group (

) vibrations.

1665 ± 5 C=O[1] Stretch

Ketone.[1][2][3] Shifted slightly

higher than typical

benzophenone (1650) due to

steric twist from the 2'-Me

group reducing conjugation.

1580, 1470 C=C Ring Stretch Aromatic skeletal vibrations.

750 - 730 C-H Out-of-Plane
Ortho-substitution pattern

(Ring B).

680 - 660 C-I Stretch
Characteristic carbon-iodine

bond (often weak/obscured).[1]

Nuclear Magnetic Resonance (NMR)
Methodology: 400 MHz for

H, 100 MHz for

C in CDCl

.[1] Self-Validating Logic: The integration ratio must be 3:4:4 (Methyl : Ring A : Ring B).[1]

H NMR Data (Proton Assignment)
The spectrum is complex due to overlapping aromatic signals, but specific diagnostic peaks

exist.[1]
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Shift (

ppm)
Mult. Integ. Assignment

Coupling (

Hz)
Notes

8.10 t (approx) 1H H-2 (Ring A)

Isolated

proton

between I

and CO.[1]

Most

deshielded.

[1]

7.90 dt 1H H-6 (Ring A)
Ortho to CO,

para to I.

7.85 ddd 1H H-4 (Ring A)
Ortho to I,

para to CO.

7.45 - 7.20 m 5H
H-5 (Ring A)

+ Ring B
--

Overlapping

multiplet

containing

the meta-

proton of

Ring A and

the 4 protons

of the o-tolyl

ring.

2.35 s 3H -CH --

Diagnostic

singlet for the

2'-methyl

group.[1]

C NMR Data (Carbon Skeleton)
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Shift (

ppm)
Assignment Notes

197.5 C=O Carbonyl carbon.[1]

141.5 C-1' (Ring B)[1]
Ipso carbon attached to

C=O[2] (Sterically hindered).

139.0 C-3 (Ring A)
Carbon attached to Iodine (C-

I).[1]

138.5 C-1 (Ring A) Ipso carbon attached to C=O.

137.0 C-2' (Ring B)[1] Carbon attached to Methyl.

142 - 125 Aromatic CH
Remaining 8 aromatic carbons.

[1]

94.2 C-I

Iodine-bearing carbon

(significantly upfield due to

heavy atom effect).[1]

20.5 -CH Methyl carbon.[1]

Experimental Protocol: Sample Preparation for
Analysis
To ensure the integrity of the spectral data above, follow this preparation workflow. This

minimizes solvent peaks and concentration effects.[1]

NMR Prep: Dissolve 10-15 mg of sample in 0.6 mL of CDCl

(99.8% D). Filter through a cotton plug if any turbidity exists.[1]

QC Check: Ensure CHCl

residual peak is at 7.26 ppm.[1]
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MS Prep: Dilute sample to 10 ppm in Methanol (LC-MS grade). Use direct infusion or GC-

MS inlet.[1]

QC Check: Run a blank MeOH injection to clear memory effects.[1]

IR Prep: Place ~2 mg of solid/oil on the diamond ATR crystal. Apply pressure until

transmission drops to ~60-70%.[1]

Analytical Workflow Diagram

Structural Connectivity

Mass Verification
Raw Sample

(3-Iodo-2'-methylbenzophenone)

CDCl3 Solvation

MeOH Dilution

1H NMR
(Integration Check)

13C NMR
(C=O & C-I Check)

GC-MS/EI
(M+ 322)

Click to download full resolution via product page

Caption: Integrated analytical workflow for validating molecular identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Methylbenzophenone | C14H12O | CID 67230 - PubChem [pubchem.ncbi.nlm.nih.gov]
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3. tsijournals.com [tsijournals.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 3-Iodo-2'-
methylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324071#spectroscopic-data-nmr-ir-ms-of-3-iodo-2-
methylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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